4-Allyl-2,6-dimethoxyphenol

Catalog No.
S564701
CAS No.
6627-88-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyl-2,6-dimethoxyphenol

CAS Number

6627-88-9

Product Name

4-Allyl-2,6-dimethoxyphenol

IUPAC Name

2,6-dimethoxy-4-prop-2-enylphenol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3

InChI Key

FWMPKHMKIJDEMJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CC=C

solubility

insoluble in water; soluble in fat
miscible (in ethanol)

Synonyms

2,6-dimethoxy-4-(2-propenyl)phenol, 2,6-dimethoxy-4-allylphenol, 4-allyl-2,6-dimethoxyphenol, 4-allylsyringol, 4-hydroxy-3,5-dimethoxyallylbenzene, 6-methoxyeugenol

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC=C

The exact mass of the compound 4-Allyl-2,6-dimethoxyphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Allyl-2,6-dimethoxyphenol is a lignin-derived phenolic compound belonging to the syringol (S-type) structural class, characterized by methoxy groups at both the 2 and 6 positions of the phenol ring. This substitution pattern distinguishes it from the more common guaiacol (G-type) analogues, such as eugenol, which possess only a single methoxy group. The presence of the 4-allyl group provides a reactive site for polymerization and chemical modification, while the dual methoxy groups significantly influence the compound's electronic properties, steric profile, and the thermal characteristics of its downstream polymers.

Direct substitution of 4-Allyl-2,6-dimethoxyphenol with its common analogue, eugenol (4-Allyl-2-methoxyphenol), is inadvisable for performance-critical applications. The absence of the second ortho-methoxy group in eugenol leads to significant, non-trivial differences in key procurement-relevant properties. These include lower glass transition temperatures (Tg) in derived polymers, altered antioxidant efficacy, and fundamentally different reactivity profiles in specific polymerization systems, such as polybenzoxazines, where the availability of a free ortho position on the phenol ring is a critical mechanistic requirement. These structural differences make the two compounds non-interchangeable for achieving specific thermal performance targets or for use in established synthesis-driven workflows.

Superior Thermal Performance: Enables Higher Glass Transition Temperature (Tg) in Derived Polymers

Polymers derived from syringol-type cores, such as 4-Allyl-2,6-dimethoxyphenol, consistently demonstrate significantly higher glass transition temperatures (Tg) than those derived from guaiacol-type cores like eugenol. A comparative study on analogous polymethacrylates showed that a syringaldehyde-based polymer (two methoxy groups) exhibited a Tg of 201 °C. In contrast, a vanillin-based polymer (structurally analogous to eugenol with one methoxy group) had a Tg of only 129 °C under similar conditions. This substantial increase in Tg is attributed to the enhanced rigidity and steric hindrance imparted by the second methoxy group on the polymer backbone.

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound Data201 °C (for polymethacrylate from syringaldehyde, a syringol-type analogue)
Comparator Or BaselineEugenol Analogue: 129 °C (for polymethacrylate from vanillin, a guaiacol-type analogue)
Quantified Difference+72 °C
ConditionsReversible addition-fragmentation chain-transfer (RAFT) polymerization of methacrylate-functionalized monomers.

A higher Tg is critical for producing high-performance polymers that maintain structural integrity and mechanical properties at elevated temperatures, directly impacting material selection for engineering applications.

Enhanced Antioxidant Efficacy: Superior Radical Scavenging Activity Compared to Eugenol

The presence of two electron-donating methoxy groups ortho to the hydroxyl group enhances the radical scavenging capability of 4-Allyl-2,6-dimethoxyphenol compared to eugenol, which has only one. A structure-activity relationship study ranked the antioxidant activities of various phenols, demonstrating that 4-Allyl-2,6-dimethoxyphenol possesses greater activity than eugenol. Theoretical studies confirm that the additional methoxy group increases the electron-donating power, which stabilizes the resulting phenoxyl radical and facilitates hydrogen atom transfer to neutralize damaging free radicals more effectively.

Evidence DimensionRelative Antioxidant Activity Ranking
Target Compound DataHigher rank (more active)
Comparator Or BaselineEugenol: Lower rank (less active)
Quantified DifferenceQualitatively ranked as ≥ eugenol in lipid oxidation inhibition.
ConditionsInhibition of lipid oxidation assay.

For applications requiring stabilization of polymers, oils, or other materials against oxidative degradation, higher antioxidant efficacy allows for lower dosage, better long-term performance, and reduced side effects.

Distinct Synthetic Utility: Blocked Ortho Positions Prevent Benzoxazine Formation

The molecular structure of 4-Allyl-2,6-dimethoxyphenol provides a distinct advantage in synthetic design by preventing common side reactions. Unlike eugenol, which has a reactive unsubstituted ortho position, both positions ortho to the hydroxyl group in this compound are blocked by methoxy groups. This structural feature makes it incompatible with standard synthesis routes for polybenzoxazines, which require a free ortho position for the Mannich condensation reaction to form the oxazine ring. This makes eugenol a suitable precursor for guaiacol-based benzoxazines, while 4-Allyl-2,6-dimethoxyphenol is not.

Evidence DimensionSuitability as Benzoxazine Precursor
Target Compound DataUnsuitable (blocked ortho positions)
Comparator Or BaselineEugenol (Guaiacol-type): Suitable (has a free ortho position)
Quantified DifferenceFundamentally different reaction pathway
ConditionsMannich condensation for benzoxazine synthesis.

This incompatibility is a critical processability differentiator, ensuring that the compound can be used in formulations with amines and aldehydes without unintentionally forming benzoxazine structures, thus providing greater control for specialty resin development.

Monomer for High-Temperature Engineering Thermosets and Composites

The syringol-based core structure directly contributes to polymers with substantially higher glass transition temperatures (Tg) compared to eugenol-based alternatives. This makes the compound a preferred choice for synthesizing specialty epoxy resins, polyesters, or vinyl esters intended for applications where high thermal and mechanical stability are required, such as in automotive, aerospace, or electronic components.

High-Efficacy Stabilizer and Antioxidant for Polymers and Formulations

Leveraging its enhanced radical scavenging activity, this compound is well-suited for use as a high-performance antioxidant. Its greater efficacy relative to eugenol allows for lower loading levels to achieve desired protection against thermo-oxidative degradation in sensitive materials like polyolefins, elastomers, and specialty lubricants, potentially reducing costs and minimizing impact on final material properties.

Controlled Synthesis of Non-Benzoxazine Phenolic Polymers

The blocked ortho-positions provide precise control in complex syntheses. This compound can be used as a functional co-monomer or grafting agent in systems containing amines and aldehydes without the risk of forming unwanted benzoxazine side products, a known reaction pathway for guaiacol-type phenols like eugenol. This makes it ideal for developing novel phenolic resins with tailored architectures where specific reaction pathways must be guaranteed.

Physical Description

Clear pale yellow liquid, roasted meaty bacon odou

XLogP3

2.6

Density

1.089-1.095

UNII

8VF00YWP89

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (23.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6627-88-9

Wikipedia

4-allyl-2,6-dimethoxyphenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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